

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

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Compound of Interest

Compound Name: *Edans*

Cat. No.: *B013480*

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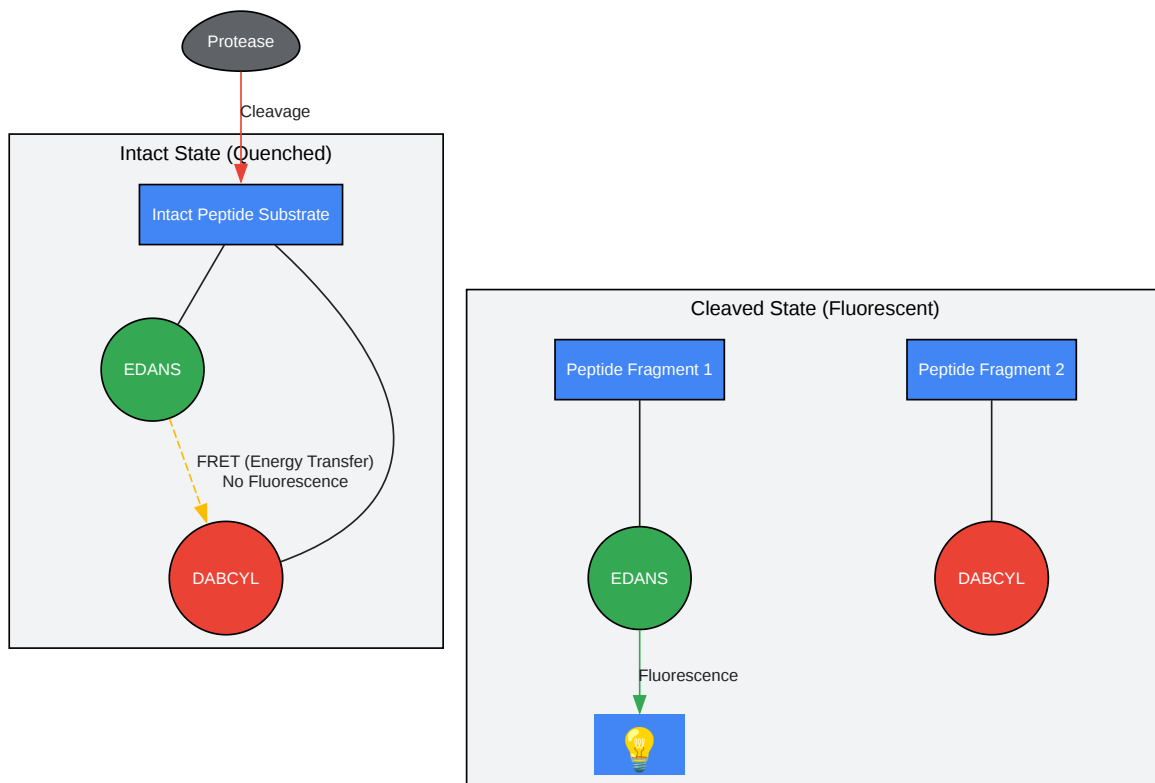
At the heart of this assay is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule without the emission of a photon.^[1] The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring within a 1-10 nm range, and is inversely proportional to the sixth power of this distance.^[1] This "molecular ruler" effect is the foundation of the assay's mechanism.^[1]

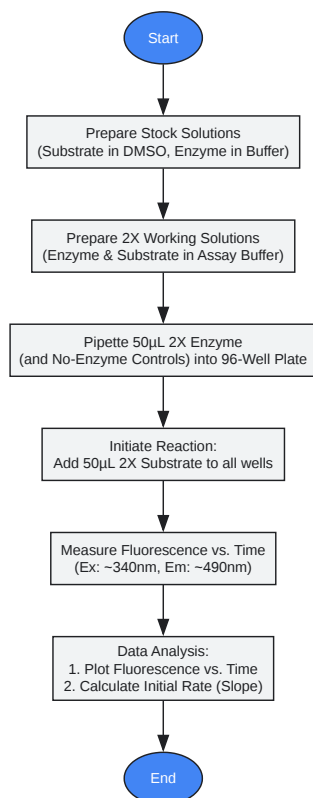
In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (**EDANS**) serves as the donor fluorophore, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as the non-fluorescent "dark quencher" acceptor.^{[1][2]} The assay's design involves a synthetic peptide substrate that incorporates the specific cleavage sequence for the protease of interest.^[2] **EDANS** is covalently linked to one end of the peptide, while DABCYL is attached to the other.^{[1][3]}

The operational principle involves two states:

- **Quenched State (Intact Substrate):** When the peptide substrate is intact, **EDANS** and DABCYL are held in close proximity. Upon excitation of **EDANS**, the energy is efficiently transferred to DABCYL, which dissipates it as heat.^[1] This results in significant quenching (>95%) of the **EDANS** fluorescence.^[4]
- **Fluorescent State (Cleaved Substrate):** When the target protease recognizes and cleaves its specific sequence within the peptide, the **EDANS** and DABCYL moieties are separated.^[1] This separation disrupts FRET, preventing energy transfer. Consequently, upon excitation,

EDANS emits its characteristic fluorescence, and the increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.^{[4][5]}





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